REACTION_SMILES
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[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[P:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)([O:15][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[O-:23].[S:1]([Cl:2])(=[O:3])([Cl:4])=[O:5]>>[Cl:4][P:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)([O:15][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]P(OCc1ccccc1)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=P(Cl)(OCc1ccccc1)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |